Catalyst-Free vs. Catalyzed Synthesis Yield
The catalyst-free, solvent-free (SFC) conjugate addition of indole to β-nitrostyrene yields the target compound, 3-(2-nitro-1-phenylethyl)-1H-indole, with a reported yield of 88% after purification [1]. This method is a significant improvement over traditional catalyzed approaches for synthesizing similar 3-substituted indoles, which often report yields ranging from 63% to 80% under various catalytic conditions [2]. The higher yield and greener profile provide a quantifiable advantage in procurement, as it reduces the cost and waste associated with purchasing catalysts and solvents while ensuring a more efficient use of the core building block.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | 63% to 80% for analogous catalyzed reactions |
| Quantified Difference | Up to 25 percentage points higher yield |
| Conditions | Catalyst-free, solvent-free reaction of indole with β-nitrostyrene at 70°C for 120 minutes [1]; compared to various catalytic methods reported in literature [2]. |
Why This Matters
Higher synthesis yield directly translates to lower cost per gram for procurement and more efficient use of the compound in large-scale research synthesis.
- [1] Kusurkar, R. S., Nayak, S. K., & Chavan, N. L. (2010). Catalyst free conjugate addition of indoles and pyrroles to nitro alkenes under solvent free condition (SFC): an effective greener route to access 3-(2-nitro-1-phenylethyl)-1H-indole and 2-(2-nitro-1-phenylethyl)-1H-pyrrole derivatives. Tetrahedron, 66(34), 7050-7056. View Source
- [2] Hindawi. (n.d.). Table 1 | Cyanuric Chloride-Catalyzed Michael Addition of Indoles to Nitroolefins under Solvent-Free Conditions. Retrieved from Hindawi. View Source
